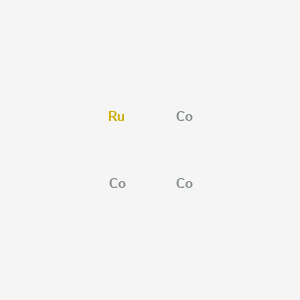
Cobalt--ruthenium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–ruthenium (3/1) is a bimetallic compound composed of cobalt and ruthenium in a 3:1 ratio. This compound has garnered significant attention due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hybrid Reduction–Impregnation Method: This method involves the reduction of ruthenium on the surface of a support material, followed by the impregnation of cobalt.
Hydrothermal Synthesis: Cobalt–ruthenium sulfides can be synthesized using a hydrothermal method.
Industrial Production Methods
The industrial production of cobalt–ruthenium compounds typically involves large-scale synthesis using methods such as co-precipitation, impregnation, and hydrothermal synthesis. These methods are optimized to ensure high yield, purity, and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Cobalt–ruthenium compounds can undergo oxidation reactions, where the metals are oxidized to higher oxidation states.
Reduction: These compounds can also be reduced, often using hydrogen or other reducing agents.
Substitution: Cobalt–ruthenium compounds can participate in substitution reactions, where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Hydrogen gas, sodium borohydride, and hydrazine are commonly used reducing agents.
Substitution: Ligands such as phosphines, amines, and carbonyls are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides or hydroxides of cobalt and ruthenium, while reduction reactions may yield metallic cobalt and ruthenium.
Applications De Recherche Scientifique
Cobalt–ruthenium compounds have a wide range of applications in scientific research:
Energy Storage: Cobalt–ruthenium sulfides have been investigated as electrode materials for supercapacitors and batteries due to their high electrochemical performance.
Materials Science: The unique properties of cobalt–ruthenium compounds make them suitable for use in advanced materials, such as nanostructured materials and coatings.
Biological Applications: Ruthenium complexes, including those with cobalt, have shown potential in biological applications such as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of cobalt–ruthenium compounds varies depending on the specific application:
Catalysis: In catalytic applications, the compound facilitates the reaction by providing active sites for the reactants to interact.
Biological Applications: In antimicrobial and anticancer applications, ruthenium complexes interact with biological molecules such as DNA, disrupting their function and leading to cell death.
Comparaison Avec Des Composés Similaires
Cobalt–ruthenium compounds can be compared with other bimetallic compounds such as:
Cobalt–platinum: Similar to cobalt–ruthenium, cobalt–platinum compounds are used in catalysis and energy storage.
Cobalt–palladium: These compounds are also used in catalysis, but cobalt–ruthenium offers better stability and efficiency in certain reactions.
Ruthenium–iridium: Ruthenium–iridium compounds are known for their excellent catalytic properties, but the combination with cobalt provides a more cost-effective alternative.
Propriétés
Numéro CAS |
581102-57-0 |
|---|---|
Formule moléculaire |
Co3Ru |
Poids moléculaire |
277.9 g/mol |
Nom IUPAC |
cobalt;ruthenium |
InChI |
InChI=1S/3Co.Ru |
Clé InChI |
IQQGBFQWUTXLLE-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
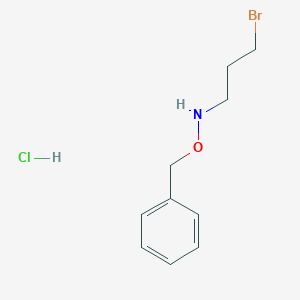
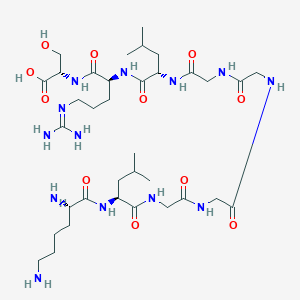
![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)
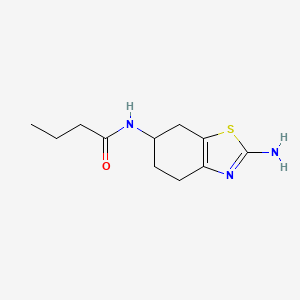

![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)
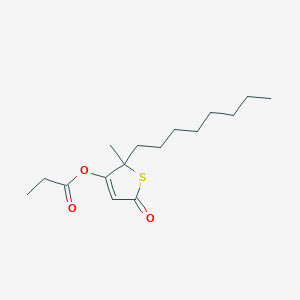
![5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole](/img/structure/B12589139.png)
![4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12589142.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
